1-(4-methylthiophene-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Description

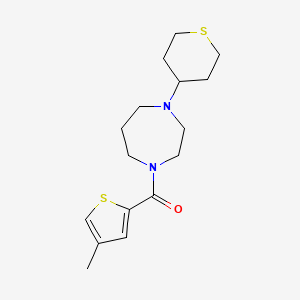

1-(4-Methylthiophene-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a 4-methylthiophene-2-carbonyl group at position 1 and a thian-4-yl (tetrahydrothiopyran-4-yl) group at position 2. The methylthiophene moiety introduces sulfur-based aromaticity, while the thian group contributes to lipophilicity and stereochemical complexity. This compound is hypothesized to interact with central nervous system (CNS) receptors, such as dopamine or serotonin receptors, based on structural similarities to other diazepane derivatives .

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS2/c1-13-11-15(21-12-13)16(19)18-6-2-5-17(7-8-18)14-3-9-20-10-4-14/h11-12,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFAGYDNKKJCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylthiophene-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazepanes and features functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contains a diazepane ring, a thian group, and a carbonyl moiety linked to a methylthiophene, indicating potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and diazepane moieties exhibit antimicrobial activities. For instance, derivatives of thiophene have shown moderate to good antibacterial properties against various strains of bacteria . The presence of the thian and diazepane groups in this compound may enhance its effectiveness against microbial pathogens.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes associated with inflammatory diseases. For example, related compounds have demonstrated significant inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Compounds similar to this compound have shown IC50 values ranging from 0.12 μM to 0.69 μM for 15-LOX inhibition .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiophene derivatives, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing that modifications in the thiophene structure could enhance antibacterial potency. This suggests that this compound may be a viable candidate for further development as an antimicrobial agent.

Study 2: Anti-inflammatory Potential

A separate investigation focused on the anti-inflammatory potential of similar diazepane derivatives indicated that they could inhibit inflammatory markers in vitro. The study utilized cell lines exposed to pro-inflammatory cytokines, demonstrating that the compound significantly reduced cytokine levels, supporting its role in inflammation modulation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Compound A (Thiazole derivative) | Inhibition of 15-LOX | 0.12 |

| Compound B (Thiazole derivative) | Inhibition of bCA II | 2.93 |

| Compound C (Diazepane derivative) | Anti-inflammatory | TBD |

Comparison with Similar Compounds

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a)

- Structure: Features a thiophen-3-yl benzamide linked via a butyl chain to the diazepane core, which is substituted with a 3-cyanophenyl group.

- Synthesis: Prepared via nucleophilic substitution using 3-(1,4-diazepan-1-yl)benzonitrile, followed by purification via normal-phase (10% MeOH/DCM) and reverse-phase (50% acetonitrile/0.1% formic acid) chromatography (48% yield) .

- The benzamide-thiophene moiety may enhance dopamine D3 receptor binding compared to the methylthiophene-carbonyl group in the target compound .

N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9h)

- Structure: Incorporates a 4-cyanopyridin-2-yl group on the diazepane and retains the thiophen-3-yl benzamide.

- Synthesis: Utilizes 2-(1,4-diazepan-1-yl)isonicotinonitrile, with purification via normal-phase chromatography and amine-modified reverse-phase chromatography (34% yield) .

- Lower yield (34% vs. 48% for 9a) suggests greater steric hindrance from the pyridine substituent .

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine

- Structure: Combines a thienopyrimidine scaffold with a sulfonyl-substituted diazepane.

- Synthesis: Generated via reductive amination between 2-chloro-4-morpholin-4-yl-thieno[2,3-d]pyrimidine-6-carbaldehyde and methanesulfonyl-diazepane .

- Higher molecular weight due to the morpholine and sulfonyl groups .

Structural and Pharmacological Trends

Impact of Substituents

- Electron-Withdrawing Groups (e.g., CN, CF₃) : Improve receptor binding affinity but may reduce solubility (e.g., 9a, 9h) .

- Sulfur-Containing Groups (e.g., thiophene, thian) : Enhance lipophilicity and metabolic stability, critical for CNS penetration .

- Aromatic vs. Non-Aromatic Substituents: Pyridine or pyrazole groups favor π-π interactions, while thian or morpholine groups modulate stereoelectronic properties .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., thian-4-yl protons at δ 2.8–3.2 ppm; diazepane methylene groups at δ 1.6–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the diazepane ring and substituents .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do steric and electronic effects of substituents influence biological activity?

Q. Methodological Answer :

- Steric Effects :

- The thian-4-yl group introduces conformational rigidity, potentially enhancing receptor binding specificity. Compare with analogs lacking the thian group using molecular docking .

- Electronic Effects :

- The 4-methylthiophene-2-carbonyl moiety’s electron-withdrawing nature may modulate electron density on the diazepane ring, affecting interactions with enzymatic active sites.

Experimental Design :

- The 4-methylthiophene-2-carbonyl moiety’s electron-withdrawing nature may modulate electron density on the diazepane ring, affecting interactions with enzymatic active sites.

- Synthesize derivatives with substituent variations (e.g., replacing methylthiophene with phenyl) and evaluate IC₅₀ values in enzyme inhibition assays .

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., buffer pH, incubation time) across labs.

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Data Triangulation :

- Cross-reference with structural analogs (e.g., N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide) to identify substituent-dependent trends .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers .

Basic: What purification strategies are effective for isolating this compound from complex mixtures?

Q. Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove hydrophilic byproducts .

- Chromatography :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/hexane) to obtain high-purity crystals .

Advanced: What computational tools predict binding modes to neurological targets (e.g., orexin receptors)?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., OX1R). Focus on hydrogen bonding with diazepane nitrogen and π-π stacking with thiophene .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic regions from thian-4-yl) using Schrödinger’s Phase .

Basic: How to design kinetic studies for metabolic pathway analysis?

Q. Methodological Answer :

- In Vitro Systems :

- Microsomal Incubations : Use liver microsomes + NADPH to measure CYP450-mediated metabolism. Quantify metabolites via LC-MS/MS .

- Radiolabeling : Incorporate ¹⁴C at the diazepane methyl group to track metabolic fate .

- Kinetic Parameters : Calculate and using Michaelis-Menten plots from substrate depletion assays .

Advanced: What SAR insights guide the design of derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.